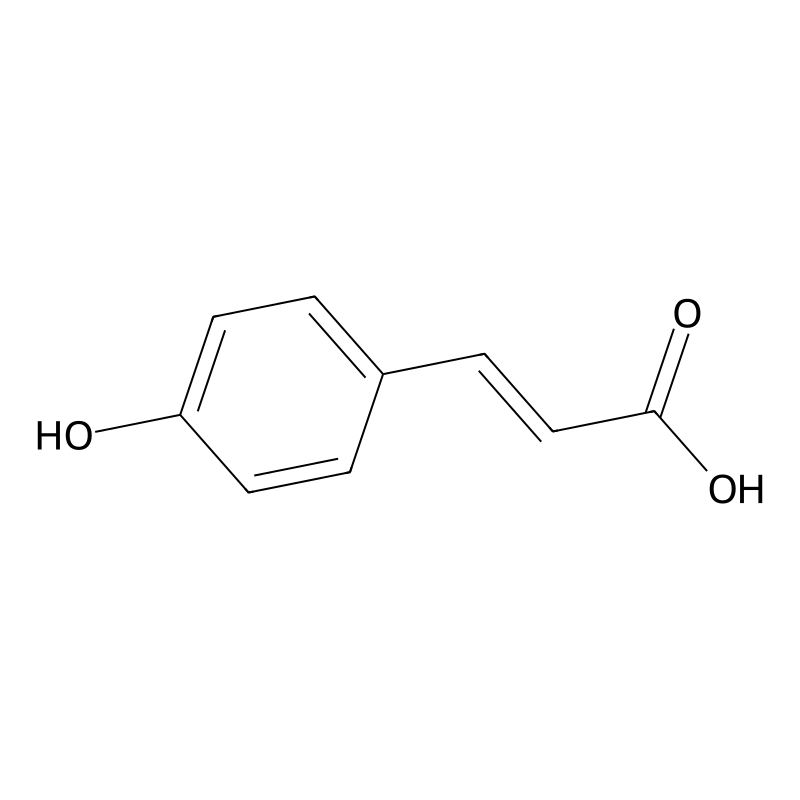p-Coumaric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Antioxidant Properties
Studies suggest that 4-HCA possesses antioxidant properties. These properties stem from its chemical structure, specifically the presence of hydroxyl groups, which allow it to scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health concerns, including chronic diseases. Research has shown that 4-HCA can scavenge these free radicals, potentially offering protection against oxidative stress [].
p-Coumaric acid is an organic compound with the chemical formula HOC₆H₄CH=CHCO₂H. It belongs to the family of hydroxycinnamic acids and exists in three isomeric forms: p-coumaric acid, o-coumaric acid, and m-coumaric acid. This compound appears as a white solid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. p-Coumaric acid is naturally found in a variety of edible plants, including peanuts, tomatoes, carrots, and basil, and it plays a significant role as a precursor in the biosynthesis of various natural products, particularly lignins .
4-Hydroxycinnamic acid exhibits various biological activities, including:
- Antioxidant: The phenolic structure allows it to scavenge free radicals, protecting cells from oxidative damage [].
- Anti-inflammatory: It may suppress the production of inflammatory mediators [].
- Anticancer: Studies suggest potential anti-proliferative effects on some cancer cells.
The exact mechanisms for these activities are still under investigation. However, the antioxidant properties and potential effects on cellular signaling pathways are believed to be involved [, ].
- Safety data sheet: Sigma-Aldrich provides a safety data sheet for 4-hydroxycinnamic acid, listing potential hazards and handling precautions.
- Reactions with Nitrite: Under acidic conditions (pH 2), p-coumaric acid reacts with sodium nitrite to produce various products, including 4-hydroxybenzaldehyde and benzoxazinone derivatives. The reaction pathway varies with pH, leading to distinct products at different pH levels .
- Formation of Acrylamide Derivatives: In the presence of 3-oxopropanamide, p-coumaric acid can form 2-(propenamide)coumaric acid, showcasing its reactivity in forming amide bonds .
- Hydroxylation: The enzyme p-coumaric acid hydroxylase catalyzes the conversion of p-coumaric acid into caffeic acid, demonstrating its role in metabolic pathways within plants .
p-Coumaric acid exhibits various biological activities:
- Antioxidant Properties: It acts as a dietary chemoprotectant due to its ability to scavenge free radicals and reduce oxidative stress .
- Anti-inflammatory Effects: Studies indicate that p-coumaric acid can inhibit inflammatory responses, contributing to its potential therapeutic applications.
- Antimicrobial Activity: It has been shown to possess antimicrobial properties against certain pathogens, which may enhance food preservation methods .
p-Coumaric acid can be synthesized through several methods:
- Biosynthesis from Cinnamic Acid: It is produced via the enzymatic action of 4-cinnamic acid hydroxylase on cinnamic acid.
- From L-Tyrosine: The compound can also be synthesized from L-tyrosine through the action of tyrosine ammonia lyase .
- Chemical Synthesis: Laboratory synthesis often employs various organic reactions to achieve desired yields of p-coumaric acid from simpler precursors.
p-Coumaric acid finds applications across various fields:
- Food Industry: Due to its antioxidant properties, it is used as a food preservative and flavor enhancer.
- Pharmaceuticals: Its potential health benefits have led to exploration in drug formulations aimed at reducing inflammation and oxidative stress.
- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at combating skin aging.
Several compounds share structural similarities with p-coumaric acid. Here’s a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| o-Coumaric Acid | Hydroxy group at ortho position | Less prevalent in nature compared to p-coumaric |
| m-Coumaric Acid | Hydroxy group at meta position | Exhibits different biological activities |
| Ferulic Acid | Contains an additional methoxy group | Stronger antioxidant properties than p-coumaric |
| Cinnamic Acid | Lacks hydroxyl groups | Precursor to all hydroxycinnamic acids |
p-Coumaric acid is distinguished by its specific positioning of functional groups which contributes to its unique biological activities and reactivity compared to these similar compounds .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
UNII
GHS Hazard Statements
H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (12.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms



Corrosive;Acute Toxic;Irritant
Other CAS
501-98-4
4501-31-9
Wikipedia
Gallium(III)_chloride








